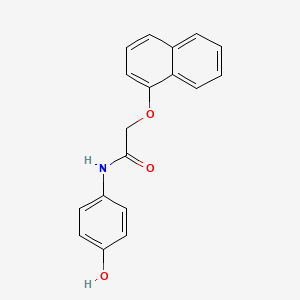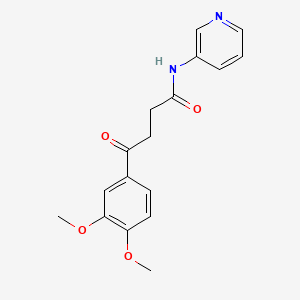
4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide, also known as Dimebon, is a synthetic compound that was initially developed as an antihistamine. However, recent scientific research has shown that Dimebon may have potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease and Huntington's disease.
作用机制
The exact mechanism of action of 4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide is not fully understood. However, it is believed that 4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide may work by modulating the activity of several neurotransmitter systems, including acetylcholine, glutamate, and serotonin. 4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide may also have antioxidant and anti-inflammatory properties, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide has been shown to have several biochemical and physiological effects in animal models. Studies have demonstrated that 4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide can improve mitochondrial function, reduce oxidative stress, and decrease inflammation in the brain. Additionally, 4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
实验室实验的优点和局限性
One advantage of using 4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide in lab experiments is that it has been shown to be relatively safe and well-tolerated in animal models. However, one limitation is that the exact mechanism of action of 4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide is not fully understood, which could make it difficult to design experiments to test its effects.
未来方向
There are several potential future directions for research on 4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide. One area of interest is the development of more specific and potent analogues of 4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide that could be used as therapeutic agents for neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide and to identify the specific neurotransmitter systems that it modulates. Finally, clinical trials are needed to determine the safety and efficacy of 4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide in humans.
合成方法
4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide is synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 3-pyridinecarboxylic acid, followed by the addition of butanoyl chloride. The resulting product is then purified and crystallized to obtain the final compound.
科学研究应用
4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide has been the subject of extensive scientific research, particularly in the field of neuropharmacology. Studies have shown that 4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide has the ability to improve cognitive function and memory in animal models of Alzheimer's disease and Huntington's disease. Additionally, 4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of other neurodegenerative disorders.
属性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-4-oxo-N-pyridin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-15-7-5-12(10-16(15)23-2)14(20)6-8-17(21)19-13-4-3-9-18-11-13/h3-5,7,9-11H,6,8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLMSIZTNBDLKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCC(=O)NC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726573 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



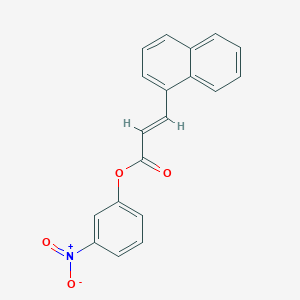
![N-[3-(dimethylamino)propyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5830623.png)
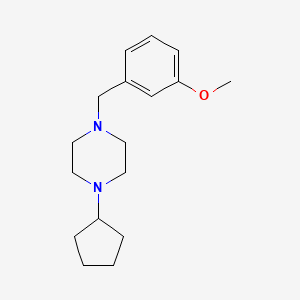
![N-3-pyridinyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5830633.png)
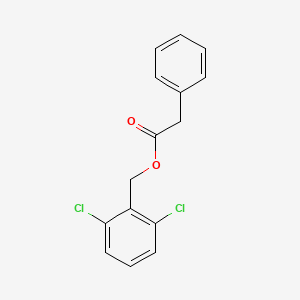
![2-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5830656.png)


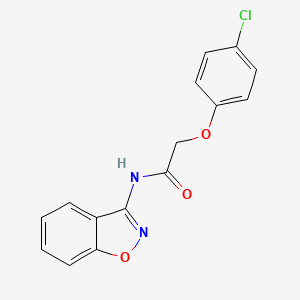
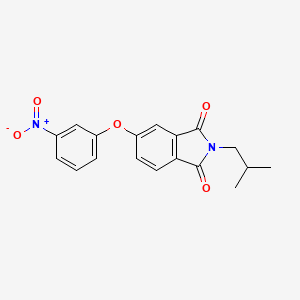
![N-(2-chlorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5830690.png)
